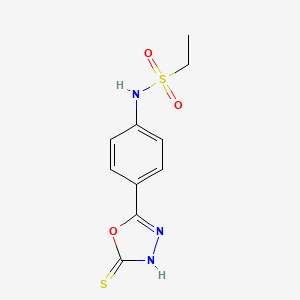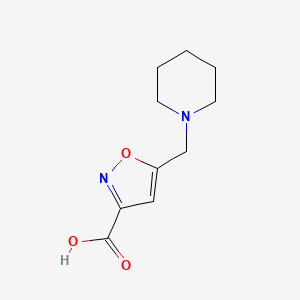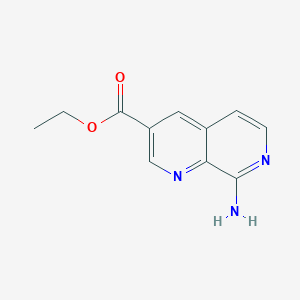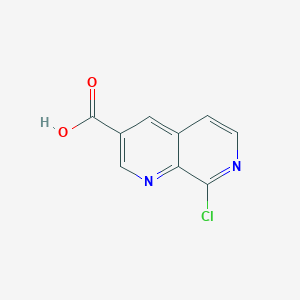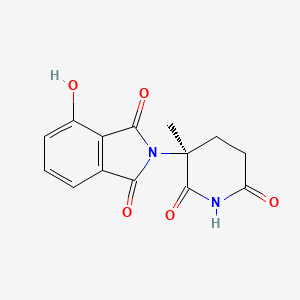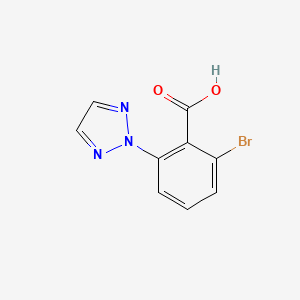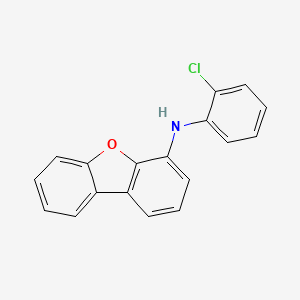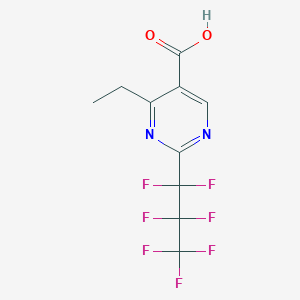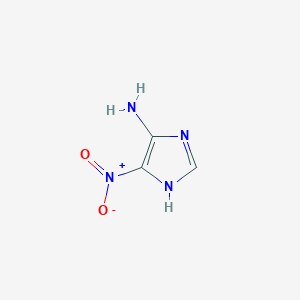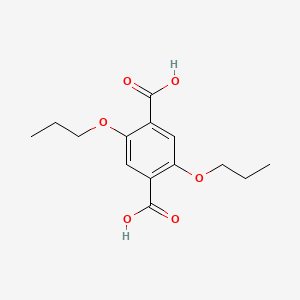
2,5-dipropoxy-1,4-Benzenedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dipropoxy-1,4-Benzenedicarboxylic acid is an organic compound with the molecular formula C14H18O6. It is a derivative of benzenedicarboxylic acid where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by propoxy groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipropoxy-1,4-Benzenedicarboxylic acid typically involves the esterification of 2,5-dihydroxyterephthalic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dipropoxy-1,4-Benzenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dipropoxy-1,4-Benzenedicarboxylic acid has several applications in scientific research:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is explored for its potential use in drug development due to its ability to form stable complexes with various metal ions.
Wirkmechanismus
The mechanism of action of 2,5-dipropoxy-1,4-Benzenedicarboxylic acid involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions. The propoxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxy-1,4-Benzenedicarboxylic acid: Similar structure but with methoxy groups instead of propoxy groups.
2,5-Diethoxy-1,4-Benzenedicarboxylic acid: Similar structure but with ethoxy groups instead of propoxy groups.
Uniqueness: 2,5-Dipropoxy-1,4-Benzenedicarboxylic acid is unique due to its propoxy groups, which provide different steric and electronic properties compared to its methoxy and ethoxy analogs. This uniqueness can lead to different reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C14H18O6 |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2,5-dipropoxyterephthalic acid |
InChI |
InChI=1S/C14H18O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
PZYPRFXWTAKZNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1C(=O)O)OCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


